EMA400

Description

Structure

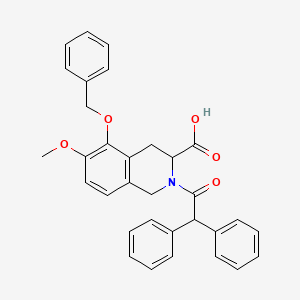

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29NO5/c1-37-28-18-17-25-20-33(31(34)29(23-13-7-3-8-14-23)24-15-9-4-10-16-24)27(32(35)36)19-26(25)30(28)38-21-22-11-5-2-6-12-22/h2-18,27,29H,19-21H2,1H3,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBCIXGRCZIPNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CN(C(C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EMA400 typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2,2-diphenylacetic acid with a suitable isoquinoline derivative under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the acyl chloride intermediate. This intermediate then undergoes nucleophilic substitution with a methoxy-substituted isoquinoline to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

EMA400 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for bromination.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of halogen or nitro groups on the aromatic rings.

Scientific Research Applications

Applications in Pain Management

Neuropathic Pain Relief

EMA400 has been investigated for its analgesic properties, particularly in models of neuropathic pain. Studies have demonstrated that this compound can effectively reduce pain sensitivity linked to the activation of transient receptor potential vanilloid 1 (TRPV1) channels, which are often upregulated in chronic pain conditions. By antagonizing AT2R, this compound decreases TRPV1 sensitivity, thereby alleviating pain signals.

Case Study: Efficacy in Animal Models

A pivotal study assessed the analgesic efficacy of this compound using a rat model of chronic constriction injury (CCI) to the sciatic nerve. Results indicated that administration of this compound significantly reduced mechanical allodynia compared to control groups. The study highlighted the potential for this compound to serve as a therapeutic agent for treating neuropathic pain, with implications for human clinical trials .

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Kowalski et al. (2008) | Rat CCI model | Various doses | Significant reduction in pain sensitivity |

| Oertel et al. (2013) | Human experimental pain models | Single doses | Confirmed analgesic effects |

Pharmacokinetic Profile

The pharmacokinetic properties of this compound suggest favorable absorption and distribution profiles, which are critical for achieving therapeutic concentrations in target tissues. Further studies are needed to elucidate its metabolism and excretion pathways.

Broader Therapeutic Implications

Beyond pain management, this compound's role as an AT2R antagonist opens avenues for research into other therapeutic areas:

- Cardiovascular Health : Given the role of angiotensin II receptors in cardiovascular regulation, this compound may have potential applications in managing hypertension and heart failure.

- Neuroprotection : Research indicates that AT2R antagonism may confer neuroprotective effects, suggesting potential utility in neurodegenerative disorders.

Mechanism of Action

The mechanism of action of EMA400 involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of enzymes involved in neurotransmitter metabolism, thereby affecting neuronal function and signaling.

Comparison with Similar Compounds

Structural and Binding Affinity Comparisons

EMA400 is structurally related to earlier AT₂R antagonists, including EMA200 (PD-123,319) and EMA300 (PD-121,981), but differs in its substituents, which enhance receptor specificity and metabolic stability (Figure 1) .

| Compound | AT₂R IC₅₀ (nM) | AT₁R IC₅₀ (nM) | Selectivity (AT₂R/AT₁R) |

|---|---|---|---|

| This compound | 39 (rat/human) | >50,000 | >1,280:1 |

| EMA401 | 39 (rat/human) | >50,000 | >1,280:1 |

| EMA402 | 800–1,200 | >50,000 | ~60:1 |

| EMA200 | 100 | >50,000 | ~500:1 |

| EMA300 | 80 | >50,000 | ~625:1 |

Data derived from radioligand binding assays in HEK-AT₂R/AT₁R cells

Key Findings :

- This compound and its S-enantiomer (EMA401) exhibit 20–30× higher AT₂R binding affinity than the R-enantiomer (EMA402) .

- This compound’s AT₂R selectivity over AT₁R exceeds 1,000-fold , reducing off-target effects compared to EMA200 and EMA300, which show lower selectivity (~500–625:1) .

Pharmacokinetic Profiles

This compound and EMA401 demonstrate superior pharmacokinetics (PK) compared to EMA200 and EMA300:

| Parameter | EMA200 | EMA300 | This compound | EMA401 |

|---|---|---|---|---|

| Plasma Clearance (L/h/kg) | 9.3 | 6.1 | 0.7 | 1.1 |

| Volume of Distribution (L/kg) | 35.7 | 29.4 | 3.7 | 3.7 |

| Oral Bioavailability (%) | 5.9 | 7.1 | 28 | 33 |

| Dose-Normalized AUC₀–∞ (ng·h/mL per mg/kg) | 1.1 | 1.6 | 50–60 | 20–30 |

Data from single-dose PK studies in Sprague-Dawley rats

Key Findings :

- This compound and EMA401 have 4–6× higher oral bioavailability (28–33%) than EMA200/EMA300 (5.9–7.1%) due to improved gastrointestinal absorption and metabolic stability .

- This compound’s plasma clearance is 9× lower than EMA200’s, reducing dosing frequency .

Analgesic Efficacy in Neuropathic Pain Models

In the CCI rat model, this compound outperformed EMA200 and EMA300 in potency and duration of pain relief:

| Compound | ED₅₀ (mg/kg, i.p.) | Time to Peak Effect (h) | Dose-Normalized Efficacy (vs. EMA200) |

|---|---|---|---|

| This compound | 0.01 | 0.5–0.75 | 250× |

| EMA300 | 0.6 | 1–2 | 60× |

| EMA200 | 2.5 | 2–4 | 1× |

Data from CCI and VZV-induced neuropathic pain models

Key Findings :

Clinical Development Status

Biological Activity

EMA400, a small molecule compound, is primarily recognized as a selective antagonist of the angiotensin II type 2 receptor (AT2R). This compound has garnered significant attention for its potential therapeutic applications, particularly in the realm of pain management and neuroprotection. The biological activity of this compound is underpinned by its pharmacological properties, which are crucial for understanding its mechanism of action and therapeutic potential.

This compound operates by selectively antagonizing the AT2R, which plays a pivotal role in various physiological and pathological processes. The AT2R is part of the renin-angiotensin system (RAS) and has been implicated in counter-regulatory mechanisms against the angiotensin II type 1 receptor (AT1R) . Activation of AT2R has been associated with vasodilation, anti-inflammatory effects, and neuroprotective actions, making it a target for drug development aimed at conditions such as neuropathic pain and fibrotic diseases .

Pharmacological Profile

The pharmacological profile of this compound indicates that it is peripherally restricted and does not penetrate the blood-brain barrier significantly, which is advantageous for targeting peripheral pain without central side effects . It has shown efficacy in preclinical models for conditions such as diabetic neuropathy and post-surgical pain.

Table 1: Comparative Pharmacological Properties of this compound

| Property | This compound | AT2R Antagonists (General) |

|---|---|---|

| Selectivity | High | Variable |

| Blood-Brain Barrier Penetration | Low | Variable |

| Primary Target | AT2R | AT1R/AT2R |

| Therapeutic Use | Neuropathic Pain | Various |

Clinical Trials

This compound has undergone various clinical trials to assess its efficacy in treating peripheral neuropathic pain. In a Phase 2 trial, this compound demonstrated significant pain relief compared to placebo in patients suffering from diabetic neuropathy . The results indicated a favorable safety profile with minimal adverse effects, reinforcing its potential as a non-opioid analgesic.

Preclinical Studies

In preclinical studies using rodent models, this compound exhibited potent analgesic effects. For instance, it was shown to reduce pain-like behaviors in models of chemotherapy-induced peripheral neuropathy . This aligns with findings that suggest AT2R antagonism may alleviate pain through mechanisms involving modulation of inflammatory pathways and neuronal excitability.

Table 2: Summary of Preclinical Findings on this compound

| Study Type | Model | Outcome |

|---|---|---|

| Rodent Pain Model | Chemotherapy-induced Neuropathy | Significant pain reduction |

| Rodent Pain Model | Diabetic Neuropathy | Improved mechanical allodynia |

| In Vitro Studies | Neuronal Cell Lines | Reduced inflammatory cytokine release |

Q & A

Q. What structural and pharmacological features distinguish EMA400 from related compounds (e.g., EMA200, EMA300)?

this compound is a small molecule angiotensin II type 2 receptor (AT2R) antagonist with a complex structure featuring multiple aromatic rings and a hydroxyl group at its terminus. Unlike EMA200 (terminal -OH) and EMA300 (terminal O), this compound has additional aromatic rings, enhancing its binding specificity. Pharmacologically, this compound exhibits >1,000-fold higher affinity for AT2R over AT1R (IC50 <100 nM for AT2R vs. >50 mM for AT1R), critical for targeting neuropathic pain pathways .

Q. What in vivo models are standard for evaluating this compound’s efficacy in neuropathic pain?

The chronic constriction injury (CCI) rat model is widely used. In this model, mechanical allodynia is induced in the ipsilateral hindpaw, and single intraperitoneal (i.p.) bolus doses of this compound demonstrate dose-dependent pain relief. Efficacy metrics include paw withdrawal thresholds and time-dependent hypersensitivity measurements .

Q. How is this compound’s pharmacokinetic profile assessed in preclinical studies?

Bioanalytical methods like LC-MS/MS with internal standards (e.g., EMA401-d7) are used to quantify plasma concentrations. Key parameters include oral bioavailability (28% in rats), systemic exposure (C₀, Cₘₐₓ, AUC), and dose-normalized values. This compound shows 50–60-fold higher systemic exposure than EMA200/EMA300 due to lower plasma clearance (Cl) and volume of distribution (Vd) .

Advanced Research Questions

Q. How do structural enantiomers (EMA401/S-enantiomer vs. EMA402/R-enantiomer) affect AT2R binding and analgesic potency?

EMA401 (S-enantiomer) exhibits 20–30-fold higher AT2R binding affinity than EMA402 (IC50: 39 nM vs. >800 nM). This enantioselectivity translates to superior efficacy, with EMA401 producing pain relief at lower doses. Radioligand binding assays using cloned rat/human AT2R receptors validate this specificity .

Q. What methodological challenges arise when reconciling in vitro binding data with in vivo efficacy for this compound?

Discrepancies may stem from metabolic stability or tissue penetration. For example, this compound’s oral bioavailability (28%) and dose-normalized exposure are superior to EMA200/EMA300, aligning with its 60–250-fold higher analgesic potency in CCI rats. Researchers must integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling to bridge in vitro-in vivo gaps .

Q. How can researchers optimize experimental designs to assess this compound’s long-term safety and metabolite profiles?

Subchronic toxicity studies in rodents, paired with metabolite identification via high-resolution mass spectrometry (HRMS), are critical. This compound’s low plasma Cl (0.9 L/h/kg) and minimal AT1R off-target activity suggest favorable safety, but enantiomer-specific metabolism (e.g., EMA401) requires enantioselective analytical methods .

Q. What statistical approaches address variability in neuropathic pain models when testing this compound?

Mixed-effects models account for inter-animal variability in CCI studies. For example, mechanical allodynia data are analyzed using AUC comparisons and dose-response curves with 95% confidence intervals. Outliers are addressed via intention-to-treat (ITT) principles .

Q. How do researchers validate this compound’s target engagement in translational studies?

AT2R occupancy is measured using ex vivo autoradiography in rat dorsal root ganglia (DRG) post-EMA400 administration. Correlation between receptor occupancy and analgesia confirms target specificity. Cross-species binding assays (rat vs. human AT2R) further validate translational relevance .

Data Analysis & Contradiction Management

Q. How should contradictory results in enantiomer efficacy (EMA401 vs. EMA402) be interpreted?

Contradictions arise from differential binding kinetics. EMA401’s higher AT2R affinity and oral bioavailability (33% vs. EMA402’s <5%) explain its efficacy. Researchers must use enantiomer-pure samples and validate chiral stability in vivo to avoid racemization artifacts .

Q. What criteria ensure ethical rigor in this compound preclinical studies?

Compliance with Animal Welfare Act guidelines, including housing conditions (21°C, 12/12 light-dark cycle), ad libitum food/water, and approval by Institutional Animal Care and Use Committees (IACUC). Studies must minimize sample sizes via power analysis and report endpoints transparently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.